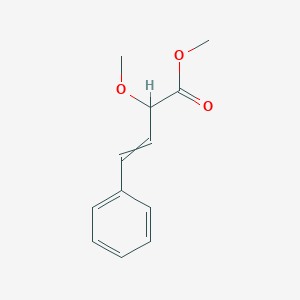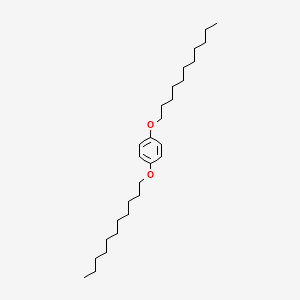![molecular formula C42H62O6 B14191110 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone CAS No. 886819-35-8](/img/structure/B14191110.png)
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is a chemical compound with the molecular formula C42H62O6 It is known for its unique structural properties, which include two dodecyloxyphenyl groups attached to a hexane backbone with four ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone typically involves the reaction of 1,6-hexanediol with dodecyloxybenzene under specific conditions. The reaction proceeds through a series of steps, including esterification and oxidation, to yield the final product. Common reagents used in this synthesis include dodecyloxybenzene, hexanediol, and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments, such as temperature and pressure, are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the ketone groups into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as polymers and composites, due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone exerts its effects depends on its specific application. In materials science, its structural properties contribute to the mechanical strength and stability of polymers. In organic chemistry, its reactivity is influenced by the presence of ketone and phenyl groups, which participate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interactions with cellular components and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone
- 1,6-Diphenylhexane-1,3,4,6-tetrone
- 1,6-Bis[4-(dodecyloxycarbonyl)phenyl]hexane-1,3,4,6-tetrone
Uniqueness
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is unique due to the presence of dodecyloxy groups, which impart specific physical and chemical properties. These groups enhance the compound’s solubility in organic solvents and contribute to its stability. Additionally, the tetrone functionality provides multiple reactive sites, making it a versatile compound for various applications.
Properties
CAS No. |
886819-35-8 |
|---|---|
Molecular Formula |
C42H62O6 |
Molecular Weight |
662.9 g/mol |
IUPAC Name |
1,6-bis(4-dodecoxyphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C42H62O6/c1-3-5-7-9-11-13-15-17-19-21-31-47-37-27-23-35(24-28-37)39(43)33-41(45)42(46)34-40(44)36-25-29-38(30-26-36)48-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-34H2,1-2H3 |
InChI Key |
DUUITXXANXPTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


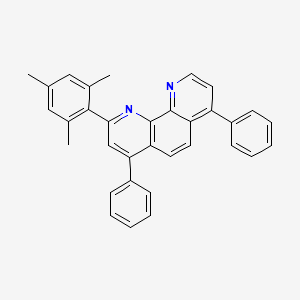
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)

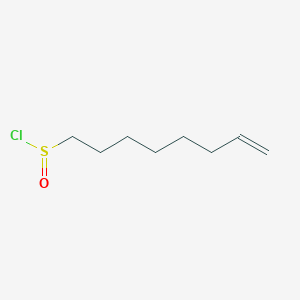
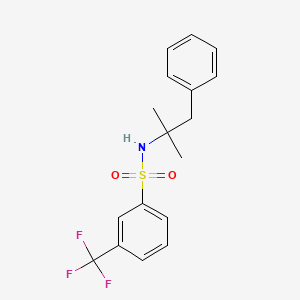

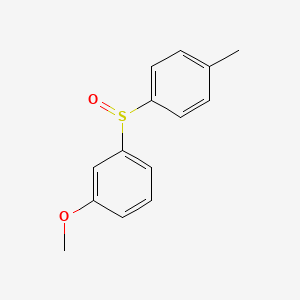
![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)
